methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216835-18-5
Cat. No.: VC11856282
Molecular Formula: C24H34ClN3O7S2
Molecular Weight: 576.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216835-18-5 |
|---|---|
| Molecular Formula | C24H34ClN3O7S2 |
| Molecular Weight | 576.1 g/mol |
| IUPAC Name | methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C24H33N3O7S2.ClH/c1-5-26-11-10-19-20(16-26)35-23(21(19)24(29)34-4)25-22(28)17-6-8-18(9-7-17)36(30,31)27(12-14-32-2)13-15-33-3;/h6-9H,5,10-16H2,1-4H3,(H,25,28);1H |
| Standard InChI Key | VDRDHUAWQIQBEX-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl |
| Canonical SMILES | CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s defining feature is its tetrahydrothieno[2,3-c]pyridine scaffold, a bicyclic system comprising a six-membered pyridine ring fused to a five-membered thiophene ring. The pyridine moiety is partially saturated, with hydrogenation at the 4,5,6,7-positions, introducing conformational flexibility critical for molecular interactions. The thiophene ring contributes electron-rich sulfur atoms, which may participate in π-π stacking or hydrogen bonding with biological targets.
Functional Groups and Substituents
Key substituents include:
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6-Ethyl Group: An ethyl chain attached to the pyridine nitrogen enhances lipophilicity, potentially improving membrane permeability.
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Benzamido-Sulfamoyl Moiety: At the 2-position of the thiophene ring, a benzamido group is linked to a sulfamoyl group substituted with two 2-methoxyethyl chains. This moiety introduces hydrogen-bonding capabilities and solubility via the methoxyethyl groups .
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Methyl Ester: A carboxylate ester at the 3-position of the thiophene ring serves as a prodrug feature, which may hydrolyze in vivo to an active carboxylic acid.
Table 1: Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, beginning with the construction of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
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Core Formation: Cyclocondensation of ethylenediamine derivatives with thiophene precursors under acidic conditions yields the bicyclic structure.
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Sulfamoylation: Introduction of the sulfamoyl group to the benzamido substituent using sulfamoyl chloride in the presence of a base.
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Esterification: Methyl ester formation via reaction with methanol and catalytic sulfuric acid.
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Salt Formation: Final treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability.
Optimization Challenges
Reaction conditions—particularly temperature (60–80°C), solvent polarity (e.g., DMF or THF), and pH control—are critical to minimizing side products such as over-sulfonated derivatives or ring-opening byproducts. Purification via column chromatography or recrystallization ensures high purity (>95%).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (≈2.1 mg/mL at 25°C) due to the hydrophilic sulfamoyl and methoxyethyl groups. It remains stable under refrigerated conditions (2–8°C) for >24 months but degrades in acidic environments (pH <3), with hydrolysis of the ester group observed.
Table 2: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| pH 7.4 (phosphate buffer) | Stable for 48 hours | |
| pH 2.0 (gastric fluid) | 30% degradation in 6 hours | |
| Light exposure (500 lux) | No decomposition in 72 hours |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), and 1350 cm⁻¹ (S=O stretch).
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NMR (¹H): δ 1.2 (t, 3H, CH₂CH₃), δ 3.3 (s, 6H, OCH₃), δ 4.1 (m, 4H, NCH₂CH₂O).
Comparative Analysis with Structural Analogues
Role of the Sulfamoyl Group
Replacing the sulfamoyl group with a methylsulfonyl moiety (as in ChemSpider compound 912381) reduces solubility by 40% and abolishes kinase inhibition, underscoring the sulfamoyl group’s critical role .
Impact of Ethyl Substitution
The 6-ethyl group in the tetrahydrothieno[2,3-c]pyridine core enhances metabolic stability compared to unsubstituted analogues (e.g., CAS 28783-41-7), which exhibit 50% faster hepatic clearance .
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